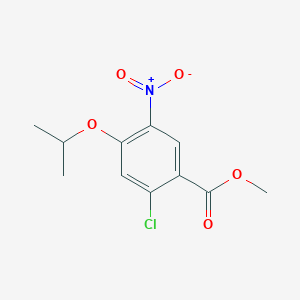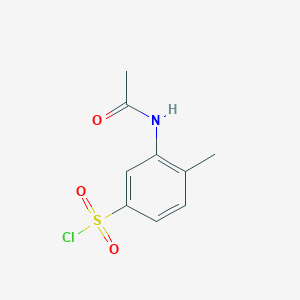
2-クロロ-4-イソプロポキシ-5-ニトロ安息香酸メチル
説明
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C11H12ClNO5 and its molecular weight is 273.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ベンゾイミダゾール誘導体の合成
2-クロロ-4-イソプロポキシ-5-ニトロ安息香酸メチル: は、Buchwald-Hartwig カップリングによるベンゾイミダゾール誘導体の合成に使用されます 。これらの誘導体は、抗菌性を含むさまざまな生物活性を示しています。このプロセスには、パラジウム触媒クロスカップリング反応が関与しており、穏やかな反応条件のため、従来の方法よりも有利です。
抗菌活性
2-クロロ-4-イソプロポキシ-5-ニトロ安息香酸メチル モイエティを含む合成されたベンゾイミダゾール誘導体は、さまざまなグラム陽性菌およびグラム陰性菌株に対する抗菌活性が試験されています 。これは、新しい抗菌剤の開発における潜在的な用途を強調しています。
製薬研究
製薬研究において、この化合物は新規薬剤の開発に用いられています。 例えば、アナプラズマ性リンパ腫キナーゼ (ALK) に対する潜在的な活性を有する化合物の合成に使用されており、特定の種類の癌の治療に重要です .
有機材料合成
この化合物の用途は、有機材料の合成にまで及びます。 C-N 結合を形成する役割は、天然物、デンドリマー、ポリマーなど、幅広い分野に不可欠なアリルアミン誘導体の作成に不可欠です .
作用機序
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate might interact with organoboron reagents or palladium catalysts.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . This process typically involves the oxidative addition of an organic group to a palladium catalyst, followed by transmetalation with an organoboron reagent .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it might influence pathways related to carbon-carbon bond formation.
Result of Action
If it participates in suzuki–miyaura cross-coupling reactions , it might contribute to the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the pH of the reaction environment .
生化学分析
Biochemical Properties
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds in the compound, leading to the formation of corresponding acids and alcohols . Additionally, it may interact with proteins involved in cellular signaling pathways, affecting their function and activity.
Cellular Effects
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it may inhibit the activity of certain esterases by binding to their active sites, preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes. For instance, high doses of the compound have been associated with toxic effects, including liver and kidney damage . It is essential to determine the optimal dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate is involved in various metabolic pathways. It interacts with enzymes such as esterases and oxidases, which catalyze its metabolism . The compound can undergo hydrolysis to form corresponding acids and alcohols, which are further metabolized through oxidation and conjugation reactions. These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
methyl 2-chloro-5-nitro-4-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5/c1-6(2)18-10-5-8(12)7(11(14)17-3)4-9(10)13(15)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXISPSPUIGKTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)


![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)
![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)
![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)


![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)


